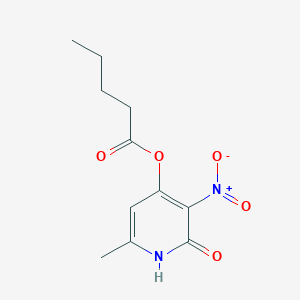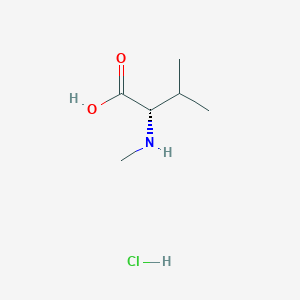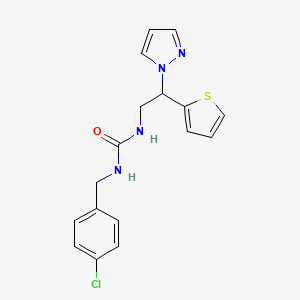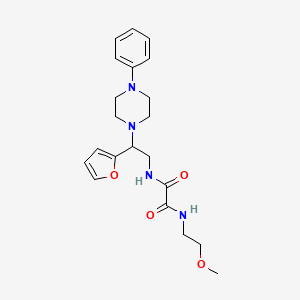
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Studies
The compound is involved in various synthesis processes due to its reactive nature and structural uniqueness. For example, it serves as an intermediate or reactant in the synthesis of polysubstituted pyrroles, showcasing its versatility in organic synthesis. The optimization of reaction conditions, such as temperature and reactant ratios, has been studied to maximize yields, demonstrating its applicability in fine chemical synthesis (Ou Zhong-ping, 2009).
Chemical Complexation and Magnetism
Research on nickel(II) and copper(II) complexes involving similar structures shows the potential of these compounds in studying positional isomerism within metal-organic frameworks. This can have implications for the design of materials with specific magnetic or catalytic properties (S. Chattopadhyay et al., 2006).
Analytical Chemistry Applications
In the domain of analytical chemistry, compounds with similar structural characteristics have been used to improve methodologies for the detection of nickel isotopes in biological samples. This exemplifies the role of such compounds in enhancing the sensitivity and specificity of analytical techniques (M. Patriarca et al., 1996).
Liquid Crystal Research
Studies involving compounds with related structures have provided new insights into the liquid crystal behavior of hydrogen-bonded mixtures. This research is crucial for developing materials with advanced optical properties for applications in displays and photonic devices (D. Paterson et al., 2015).
Catalysis and Reaction Engineering
The cobalt carbonyl-catalyzed hydroesterification of butadiene into esters demonstrates the application of similar compounds in catalysis. This research contributes to the development of more efficient and selective catalytic processes for the synthesis of industrially relevant chemicals (A. Matsuda, 1973).
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-5-9(14)18-8-6-7(2)12-11(15)10(8)13(16)17/h6H,3-5H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZRZPXJLAOYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2610952.png)




![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2610959.png)
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)


![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)

![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)